molecular formula C8H13BrO B6184517 4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane CAS No. 2624137-42-2

4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane

Cat. No.: B6184517
CAS No.: 2624137-42-2
M. Wt: 205.1
InChI Key:
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Description

4-(bromomethyl)-1-methyl-2-oxabicyclo[311]heptane is a bicyclic organic compound that features a bromomethyl group and an oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method involves the bromination of 1-methyl-2-oxabicyclo[3.1.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, addition products with extended carbon chains, and alkenes resulting from elimination reactions .

Scientific Research Applications

4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane involves the formation of reactive intermediates, such as radicals or carbocations, during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and targets depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Properties

CAS No.

2624137-42-2

Molecular Formula

C8H13BrO

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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